2,7-Dichloro-4-methoxy-benzothiazole

Description

Molecular Architecture and Crystallographic Analysis

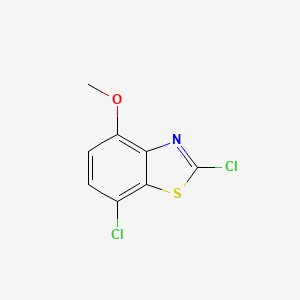

2,7-Dichloro-4-methoxy-benzothiazole (CAS 855282-63-2) is a heterocyclic compound characterized by a benzothiazole core with three substituents: two chlorine atoms at positions 2 and 7, and a methoxy group at position 4. Its molecular formula is C₈H₅Cl₂NOS , and it has a molecular weight of 234.1024 g/mol . The structure combines aromaticity from the benzothiazole ring with electron-withdrawing (Cl) and electron-donating (OCH₃) groups, influencing its electronic and physicochemical properties.

Crystallographic Data and Structural Insights

While direct crystallographic data for this specific compound are limited in publicly available literature, analogous benzothiazole derivatives provide insights into its potential solid-state behavior. For example, X-ray diffraction studies of related compounds reveal triclinic or monoclinic crystal systems with unit cells optimized via Rietveld refinement. In such cases, intermolecular interactions like C–H⋯π and hydrogen bonding often dominate, forming three-dimensional networks. The absence of nitrogen coordination in the benzothiazole core suggests that substituents at positions 2, 4, and 7 primarily dictate lattice packing.

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₈H₅Cl₂NOS | |

| Molecular weight | 234.1024 g/mol | |

| Purity | 97% | |

| Key substituents | Cl (2,7), OCH₃ (4) |

Electronic Configuration and Quantum Chemical Calculations

The electronic structure of this compound is governed by the interplay of its substituents. Density Functional Theory (DFT) studies on similar benzothiazole derivatives highlight the following trends:

HOMO-LUMO Orbital Analysis

- HOMO (Highest Occupied Molecular Orbital): Localized on the benzothiazole ring, particularly at the sulfur and nitrogen atoms, due to their electronegativity and conjugation.

- LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the aromatic system, with contributions from the electron-withdrawing chlorine atoms and electron-donating methoxy group.

Substituent Effects

- Chlorine (2,7): Electron-withdrawing via inductive effects, lowering HOMO energy levels and stabilizing the molecule. This is evident in reduced λmax values compared to unsubstituted benzothiazoles.

- Methoxy (4): Electron-donating via resonance, raising HOMO energy and enhancing π-conjugation within the benzothiazole core.

| Parameter | Value/Description | Method |

|---|---|---|

| HOMO energy | ~-5.0 eV (estimated) | B3LYP/6-311G** |

| LUMO energy | ~-1.5 eV (estimated) | B3LYP/6-311G** |

| Band gap | ~3.5 eV (estimated) | TD-DFT |

Comparative Analysis with Substituted Benzothiazole Analogues

The electronic and structural properties of this compound differ significantly from other benzothiazole derivatives due to its unique substitution pattern. Key comparisons include:

Properties

IUPAC Name |

2,7-dichloro-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCUZHHYCQCYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxylation Reaction

- Starting Material: 2,7-Dichlorobenzothiazole

- Reagents: Methanol, potassium carbonate (K2CO3)

- Conditions: The reaction is typically carried out in methanol with potassium carbonate as a base. The mixture is heated to facilitate the nucleophilic substitution reaction.

Purification Techniques

After the methoxylation reaction, the product is purified using recrystallization or chromatographic methods to achieve the desired purity.

| Purification Method | Description |

|---|---|

| Recrystallization | Involves dissolving the crude product in a solvent and then cooling it slowly to allow crystals to form. This method is effective for removing impurities based on differences in solubility. |

| Chromatography | Techniques such as column chromatography can be used to separate the product from impurities based on differences in adsorption properties. |

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and scalability. Continuous flow reactors and automated systems are often employed to enhance yield and purity.

Continuous Flow Reactors

- Advantages: Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, which can improve reaction efficiency and product consistency.

- Scalability: These systems enable the production of large quantities of the compound with minimal manual intervention.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are important for modifying the compound's structure to suit different applications.

Oxidation Reactions

- Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.

- Products: Oxidation leads to derivatives with higher oxidation states.

Reduction Reactions

- Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

- Products: Reduction results in compounds with fewer chlorine atoms or other reduced functional groups.

Substitution Reactions

- Nucleophiles: Sodium methoxide (NaOCH3) and amines can replace chlorine atoms.

- Products: Derivatives with different functional groups replacing the chlorine atoms.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 7 are primary sites for nucleophilic displacement.

Key Observations

-

Aromatic Substitution :

*BT = benzothiazole

Mechanistic Notes

-

SNAr (nucleophilic aromatic substitution) dominates at electron-deficient positions .

-

Microwave-assisted reactions reduce reaction times (e.g., 20 min for acetamide formation) .

Oxidation and Reduction

The benzothiazole ring and substituents participate in redox transformations.

Oxidation Pathways

-

Thiazole Ring : Forms sulfoxide/sulfone derivatives with H₂O₂ or KMnO₄ .

-

Methoxy Group : Demethylation to hydroxyl occurs under strong acidic conditions (e.g., HBr/AcOH) .

Reduction Pathways

-

Chlorine Removal : LiAlH₄ reduces Cl to H at positions 2/7 .

-

Ring Saturation : Catalytic hydrogenation (Pd/C, H₂) yields dihydrobenzothiazole derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Bioconjugation and Prodrug Design

The methoxy group enables prodrug strategies:

-

Esterification : Acetic anhydride/pyridine yields 4-acetoxy derivatives .

-

Glycosylation : React with peracetylated sugars (BF₃·Et₂O catalyst) .

Comparative Reactivity Analysis

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C2 | High (Cl substitution) | SNAr, cross-coupling |

| C7 | Moderate | Reduction, radical reactions |

| C4 (OCH₃) | Low | Demethylation, esterification |

Industrial-Scale Considerations

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

DCMB serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as substitution, oxidation, and reduction. The compound's methoxy and dichloro substituents enhance its reactivity and potential for functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of chlorine or methoxy groups | New benzothiazole derivatives |

| Oxidation | Conversion to higher oxidation state derivatives | Oxidized benzothiazoles |

| Reduction | Formation of reduced derivatives | Benzothiazole analogs with fewer chlorines |

Biological Applications

Antimicrobial Activity

Research has shown that DCMB exhibits significant antimicrobial properties. It inhibits key enzymes involved in bacterial metabolism, such as dihydroorotase and DNA gyrase, leading to antibacterial effects. This makes it a candidate for developing new antibiotics.

- Case Study : A study highlighted the effectiveness of DCMB against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Properties

DCMB has been investigated for its anticancer activities. It interacts with tumor-associated enzymes and disrupts essential metabolic pathways in cancer cells.

- Case Study : In vitro studies revealed that DCMB inhibited the growth of several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values indicating significant cytotoxicity.

Material Science Applications

Organic Electronics

The electrical and optical properties of benzothiazole derivatives have led to their use in organic electronics. DCMB’s structure suggests potential applications in developing organic light-emitting diodes (OLEDs) and photovoltaic devices.

- Research Findings : Preliminary studies indicate that DCMB can be incorporated into polymer matrices to enhance charge transport properties, making it suitable for electronic applications.

Mechanism of Action

The mechanism by which 2,7-Dichloro-4-methoxy-benzothiazole exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

The following table summarizes key structural analogs of 2,7-dichloro-4-methoxy-benzothiazole, highlighting differences in substituents, synthesis methods, and physicochemical properties.

Structural and Electronic Differences

- Chlorine vs.

- Methoxy vs. Ethoxy Groups : The ethoxy group in 7-chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole introduces greater lipophilicity compared to methoxy, affecting solubility and membrane permeability .

- Hydrazinyl vs. Halogen Substituents : The hydrazine group in 7-chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole enables nucleophilic reactivity, making it a versatile intermediate for heterocyclic derivatization .

Research Findings and Implications

- Thermal Properties: Derivatives with methoxy groups display higher thermal stability (e.g., melting points ~393 K) compared to non-substituted analogs, making them suitable for high-temperature applications .

Biological Activity

2,7-Dichloro-4-methoxy-benzothiazole is a benzothiazole derivative recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential applications as an antibacterial and anticancer agent due to its ability to interact with various enzymes and cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, featuring a benzothiazole ring substituted with two chlorine atoms and a methoxy group. This structure contributes to its unique chemical reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to its enzyme inhibition capabilities. Key targets include:

- Dihydroorotase : Involved in pyrimidine biosynthesis.

- DNA Gyrase : Critical for bacterial DNA replication.

- UDP-N-acetylmuramate enolpyruvyl transferase (MurB) : Plays a role in bacterial cell wall synthesis.

- Peptide Deformylase : Important for protein synthesis.

These interactions lead to significant antibacterial effects by disrupting essential metabolic processes in bacterial cells .

Antibacterial Activity

This compound has demonstrated potent antibacterial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 30 ± 0.4 | MRSA |

| Compound 7a | 31.25 | MRSA |

| Compound 7g | <15.625 | MRSA |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in pancreatic cancer models. Notably, the compound exhibited synergistic effects when combined with established chemotherapeutics like gemcitabine, enhancing overall efficacy while reducing toxicity to normal cells .

Study on Antibacterial Efficacy

In a study investigating the antibacterial activity of various benzothiazole derivatives, this compound was found to effectively inhibit bacterial growth at concentrations comparable to existing antibiotics. The study highlighted its potential as an alternative treatment option for resistant bacterial strains .

Study on Anticancer Properties

A separate investigation into the antiproliferative effects of benzothiazole derivatives revealed that this compound significantly reduced cell viability in pancreatic cancer cell lines. The combination therapy with gemcitabine showed enhanced activity, indicating a promising avenue for future cancer treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,7-Dichloro-4-methoxy-benzothiazole, and how can intermediates be optimized?

- The synthesis typically involves multi-step reactions, such as the preparation of benzothiazole derivatives via condensation of substituted benzaldehydes with amino-triazole intermediates under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) . Optimization of intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole requires careful control of reaction time (18 hours for reflux) and purification via recrystallization (water-ethanol mixture) to achieve ~65% yield . Alternative routes may involve thiourea derivatives or bromine-assisted cyclization in acidic conditions .

Q. Which analytical techniques are essential for confirming the structure of this compound derivatives?

- Key methods include:

- Melting Point (m.p.) Analysis : Used to verify purity (e.g., derivatives like 2-(2,4-bis-triazolylphenyl)benzothiazole exhibit m.p. ranges of 170–172°C) .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1575–1708 cm⁻¹ or S-O bonds at 722–886 cm⁻¹) .

- NMR and LC-MS : For elucidating molecular structure and confirming substituent positions .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Standard protocols include antimicrobial susceptibility testing (e.g., agar diffusion assays) and cytotoxicity screening (MTT assays). For example, benzothiazole derivatives with chloro and methoxy groups have shown activity against Gram-positive bacteria and fungi, likely due to electron-withdrawing substituents enhancing membrane disruption .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or spectral data during synthesis?

- Low Yield Solutions : Replace DMSO with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates . Adjust stoichiometry (e.g., 1:1 molar ratio of triazole and benzaldehyde) or employ catalysts like Na₂S₂O₄ to enhance cyclization efficiency .

- Spectral Discrepancies : Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis (C/H/N/S ratios) to distinguish between isomeric byproducts .

Q. How can computational methods guide the design of this compound derivatives with improved bioactivity?

- Molecular Docking : Study interactions with target proteins (e.g., thymidylate synthase for anticancer activity). Derivatives with extended π-systems (e.g., triazole-acetamide hybrids) show enhanced binding to hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronegativity (Cl, OCH₃) with antimicrobial IC₅₀ values to prioritize synthetic targets .

Q. What are the challenges in scaling up benzothiazole derivatives for in vivo studies?

- Purification : Column chromatography is often required to remove regioisomers (e.g., 2- vs. 4-substituted products) .

- Stability : Methoxy groups may undergo demethylation under acidic conditions; stabilize via lyophilization or formulation in PEG matrices .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Steric Hindrance : Bulky groups (e.g., 2,4-dichlorophenoxy) reduce nucleophilic substitution efficiency at the benzothiazole C-2 position .

- Electronic Effects : Electron-deficient aryl halides (e.g., 4-fluorophenyl) enhance Suzuki-Miyaura coupling yields compared to electron-rich analogs .

Methodological Considerations

Q. What safety protocols are critical when handling chloro- and methoxy-substituted benzothiazoles?

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiourea derivatives). Neutralize acidic byproducts (e.g., HCl from cyclization) with sodium bicarbonate before disposal .

Q. How should researchers validate synthetic reproducibility across labs?

- Publish detailed reaction logs (e.g., exact reflux times, solvent grades) and share spectral libraries (e.g., ¹H NMR in DMSO-d₆) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.